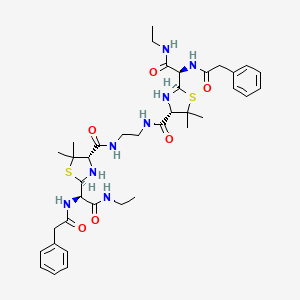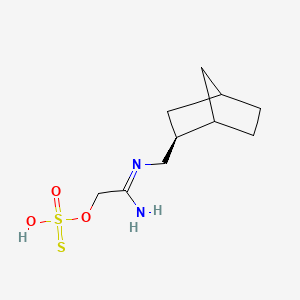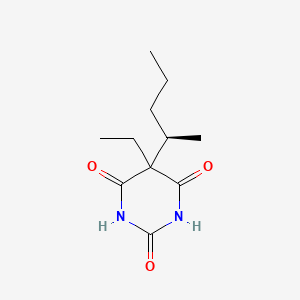
4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/FA2680010 is a chemical compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is recognized for its role in occupational safety and health, as it is often referenced in the context of workplace chemical hazards.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/FA2680010 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of NIOSH/FA2680010.
Industrial Production Methods: In industrial settings, the production of NIOSH/FA2680010 is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/FA2680010 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The reactions involving NIOSH/FA2680010 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of NIOSH/FA2680010 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
NIOSH/FA2680010 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, NIOSH/FA2680010 is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing new compounds and studying reaction mechanisms.
Biology: In biological research, NIOSH/FA2680010 is utilized to investigate cellular processes and molecular interactions. It serves as a tool for understanding the biochemical pathways and the effects of chemical exposure on living organisms.
Medicine: In the medical field, NIOSH/FA2680010 is studied for its potential therapeutic applications. Researchers explore its effects on different biological targets and its potential use in developing new drugs or treatments.
Industry: In industrial applications, NIOSH/FA2680010 is employed in the production of various products. Its properties make it suitable for use in manufacturing processes, quality control, and safety assessments.
Mecanismo De Acción
The mechanism of action of NIOSH/FA2680010 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure or function. This interaction can lead to changes in cellular processes, such as enzyme activity, gene expression, or signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which NIOSH/FA2680010 is used.
Comparación Con Compuestos Similares
NIOSH/FA2680010 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- Volatile Organic Compounds (VOCs)
- Hazardous Drugs
- Nanomaterials
Compared to these compounds, NIOSH/FA2680010 stands out due to its specific properties and applications in occupational safety and health. Its unique chemical structure and reactivity make it valuable for various research and industrial purposes.
Propiedades
Número CAS |
6964-16-5 |
|---|---|
Fórmula molecular |
C12H15N3O6 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamoyloxy)-4-nitrophenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15N3O6/c1-13(2)11(16)20-9-6-5-8(15(18)19)7-10(9)21-12(17)14(3)4/h5-7H,1-4H3 |
Clave InChI |
OPCXFQFJXBDNEN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


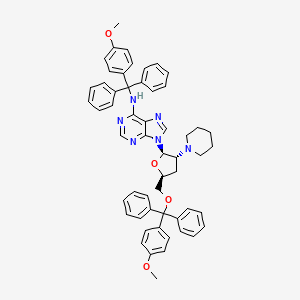

![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
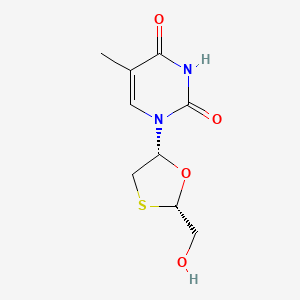
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
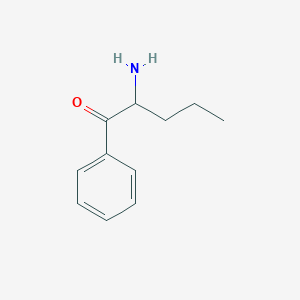

![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
